(4-Amino-3-fluorophenyl)boronic acid

説明

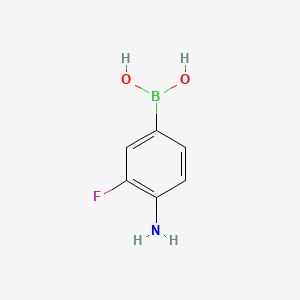

Structure

2D Structure

特性

IUPAC Name |

(4-amino-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHWAOAYJATKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436528 | |

| Record name | 4-AMINO-3-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494752-42-0 | |

| Record name | 4-AMINO-3-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Amino 3 Fluorophenyl Boronic Acid

Classical and Contemporary Preparative Routes

Classical synthetic strategies for (4-Amino-3-fluorophenyl)boronic acid often rely on the borylation of pre-functionalized aryl precursors. These multi-step sequences typically involve the generation of a potent carbon nucleophile which is then quenched with a boron electrophile.

Organolithium and Grignard Reagent-Mediated Borate (B1201080) Quenching Strategies

The use of organolithium reagents represents a well-established method for synthesizing arylboronic acids. A primary route to this compound involves a lithium-halogen exchange on a protected aniline (B41778) precursor, followed by reaction with a trialkyl borate. Specifically, the synthesis can be initiated from 4-bromo-2-fluoroaniline (B1266173). The amine's acidic proton necessitates a protection step prior to the metalation. The protected aryl bromide then undergoes a lithium-bromine exchange at low temperatures (e.g., -78°C) using an organolithium reagent like n-butyllithium or tert-butyllithium. The resulting aryllithium species is a powerful nucleophile that readily attacks an electrophilic boron source, such as trimethyl borate. Subsequent acidic hydrolysis of the borate ester intermediate furnishes the desired this compound. A reported synthesis using this method achieved a 47% yield.

While Grignard reagents are also commonly used for boronic acid synthesis, their application for this specific target is less documented. The primary challenge lies in the inherent reactivity of the Grignard reagent towards the acidic N-H proton of the aniline moiety. This side reaction would consume the Grignard reagent and prevent the desired carbon-boron bond formation. Although protection of the amine could circumvent this issue, the organolithium route is often preferred for its high reactivity and efficiency in this context.

Strategic Amine Protection and Subsequent Deprotection Protocols in Synthesis

Given the acidic nature of the primary amine in the precursors, which is incompatible with strongly basic organometallic reagents, its protection is a critical step in the synthesis of this compound via organolithium routes. The choice of protecting group is crucial; it must be stable to the reaction conditions and easily removable in a subsequent step without affecting the newly installed boronic acid group.

Common strategies involve the acylation or silylation of the amine. For instance, the amine can be converted to an acetamido group by reaction with acetyl chloride. Another approach is the use of silyl (B83357) groups, such as the trimethylsilyl (B98337) (TMS) or tert-butyldiphenylsilyl (TBDPS) group, to protect the amine. These groups can be installed by reacting the aniline with the corresponding silyl chloride.

After the carbon-boron bond is formed, the protecting group must be cleaved. Acyl groups are typically removed under acidic or basic hydrolysis. Silyl ethers and silyl amines are commonly deprotected using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. The selection of the deprotection method must consider the stability of the boronic acid group, which can be sensitive to certain conditions.

| Protection Strategy | Reagents | Deprotection Condition | Key Considerations |

| Acylation | Acetyl Chloride, Triethylamine | Acidic or Basic Hydrolysis | Amide bond is robust; deprotection might require harsh conditions. |

| Silylation (e.g., TMS) | Trimethylsilyl chloride (TMSCl), Base | Mild Acidic Hydrolysis, Fluoride source (e.g., TBAF) | Easily cleaved, but may have lower stability in some conditions. |

| Silylation (e.g., TBDPS) | tert-Butyldiphenylsilyl chloride (TBDPSCl), Base | Fluoride source (e.g., TBAF) | Offers greater stability than TMS but requires fluoride for cleavage. |

This table presents common amine protection strategies relevant to the synthesis of this compound.

Regioselective Bromination and Subsequent Borylation of Precursors (e.g., from 4-bromo-2-fluoroaniline)

The most common precursor for the synthesis of this compound is 4-bromo-2-fluoroaniline. The synthesis of this intermediate itself requires a highly regioselective bromination of 2-fluoroaniline. The directing effects of the amino (-NH₂) and fluoro (-F) groups are crucial. The strongly activating ortho-, para-directing amino group dominates, leading to bromination primarily at the para position relative to the amine.

Several methods have been developed for this specific transformation. One practical approach involves the copper-catalyzed oxidative bromination using sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈), which can yield 4-bromo-2-fluoroaniline with good selectivity over the dibrominated byproduct. Another method employs copper(II) bromide in an ionic liquid, providing the para-brominated product in high yield under mild conditions.

Once the 4-bromo-2-fluoroaniline precursor is obtained, it serves as the key starting material for subsequent borylation reactions, as detailed in the organolithium (2.1.1) and palladium-catalyzed (2.2.1) sections.

Transition Metal-Catalyzed Borylation Approaches

More modern synthetic routes leverage the power of transition metal catalysis to forge the carbon-boron bond, often with high efficiency and functional group tolerance.

Palladium-Catalyzed Borylation of Aryl Halides

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, provide a powerful alternative to traditional organometallic methods for synthesizing arylboronic acids. This method involves the reaction of an aryl halide, such as 4-bromo-2-fluoroaniline, with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the catalyst. A variety of palladium catalysts and ligands can be employed, and the reaction conditions are generally mild, tolerating a wide range of functional groups. This is a significant advantage over organolithium or Grignard methods, as it may obviate the need for protection/deprotection steps for the amine group. The resulting boronate ester can then be hydrolyzed to the final this compound.

| Catalyst System | Boron Source | Base | Typical Conditions | Product |

| PdCl₂(dppf) / dppf | Bis(pinacolato)diboron (B₂pin₂) | Potassium Acetate (KOAc) | 80 °C, Dioxane | This compound pinacol (B44631) ester |

| Pd(OAc)₂ / XPhos | Tetrahydroxydiboron (B₂(OH)₄) | Potassium Phosphate (K₃PO₄) | Room Temp - 100 °C, THF/Water | This compound |

This table shows representative conditions for the Palladium-catalyzed Miyaura borylation of aryl halides.

C-H Borylation Strategies for Fluorinated Aromatics

Direct C-H borylation has emerged as a highly atom-economical strategy for the synthesis of organoboron compounds, as it avoids the pre-installation of a halide. Iridium-catalyzed C-H borylation is a prominent method in this field, with regioselectivity often governed by steric factors.

For the synthesis of this compound, a logical precursor for direct C-H borylation would be 3-fluoroaniline (B1664137). The challenge, however, is achieving the correct regioselectivity. The iridium catalyst must selectively activate the C-H bond at the C4 position. The directing effects of the substituents play a critical role here. The amino group is a strong ortho-director in many iridium-catalyzed C-H functionalization reactions. The fluorine atom also exhibits a directing effect, typically towards its ortho positions.

In the case of 3-fluoroaniline, the positions ortho to the amino group are C2 and C4. The positions ortho to the fluorine are also C2 and C4. Research on the iridium-catalyzed borylation of 3-fluoroaniline has shown that borylation occurs at both C2 and C6, which are the positions ortho to the amine group, often resulting in a mixture of isomers. The C-H bond at C4 is sterically less accessible than the C-H bond at C2, and the electronic preference for borylation para to fluorine is weak. Therefore, direct C-H borylation of 3-fluoroaniline to selectively produce this compound remains a significant challenge and is not a preferred synthetic route with current standard methods.

Novel Synthetic Techniques for Fluorinated Arylboronic Acid Derivatives

The preparation of fluorinated arylboronic acids, including this compound, has evolved beyond traditional methods. Researchers have developed multi-step routes suitable for industrial production and explored cutting-edge catalytic methods to enhance efficiency and regioselectivity.

One notable synthetic pathway commences with o-fluoronitrobenzene. google.comguidechem.com This method involves a three-step sequence:

Bromination: The initial step is the bromination of o-fluoronitrobenzene to produce 2-fluoro-5-bromonitrobenzene. guidechem.com This is typically achieved using N-bromosuccinimide in the presence of concentrated sulfuric acid. guidechem.com

Reduction: The nitro group of 2-fluoro-5-bromonitrobenzene is then reduced to an amine to yield 2-fluoro-5-bromoaniline. guidechem.com This transformation can be carried out using iron powder in the presence of glacial acetic acid. guidechem.com

Coupling: The final step is a coupling reaction between 2-fluoro-5-bromoaniline and a boron source, such as tetrahydroxydiboron, to form the desired this compound. google.comguidechem.com This coupling is often catalyzed by a nickel catalyst like NiCl₂(dppp) with triphenylphosphine (B44618) and a base such as diisopropylethylamine. google.comguidechem.com

Another established method for the synthesis of this compound starts from 4-bromo-2-fluoroaniline. researchgate.netpitt.edu This approach involves the protection of the amine group, followed by a lithium-bromine exchange at low temperatures. The resulting organolithium species is then reacted with a borate ester, such as trimethyl borate, and subsequently hydrolyzed under acidic conditions to yield the final product. researchgate.netpitt.edu

A frontier in the synthesis of arylboronic acids is the use of iridium-catalyzed C-H borylation. acs.orgnih.govnih.gov This powerful technique allows for the direct conversion of a C-H bond on an aromatic ring to a C-B bond, often with high regioselectivity. acs.orgnih.gov While a specific application for the direct synthesis of this compound has not been detailed in the reviewed literature, the methodology holds significant promise. The use of specific ligands can direct the borylation to a particular position on the aromatic ring, potentially offering a more direct and atom-economical route to this and other similar compounds. nih.gov

Comparative Analysis of Synthetic Yields and Methodological Efficiencies

The synthesis starting from 4-bromo-2-fluoroaniline has been reported to produce this compound in a 47% yield. researchgate.netpitt.edu This method, while having a comparable yield, involves fewer discrete steps as outlined in the literature.

The table below provides a side-by-side comparison of these two primary synthetic methodologies.

| Synthetic Method | Starting Material | Key Reagents | Reported Yield |

| Multi-step Synthesis | o-Fluoronitrobenzene | N-bromosuccinimide, Iron powder, Tetrahydroxydiboron, NiCl₂(dppp) | 36-45% google.com |

| Lithiation Route | 4-Bromo-2-fluoroaniline | n-Butyllithium, Trimethyl borate | 47% researchgate.netpitt.edu |

Cross Coupling and Advanced Organic Transformations with 4 Amino 3 Fluorophenyl Boronic Acid

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and (4-Amino-3-fluorophenyl)boronic acid serves as a valuable coupling partner for the synthesis of fluorinated biaryl compounds. These structures are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.

Reactivity Profiles with Diverse Aryl and Heteroaryl Halides (e.g., Chloroanilines)

This compound exhibits robust reactivity with a wide range of aryl and heteroaryl halides. The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom on the phenyl ring modulates its electronic properties, influencing its transmetalation efficiency in the Suzuki-Miyaura catalytic cycle.

While specific reactivity data with chloroanilines is not extensively documented in readily available literature, the general principles of Suzuki-Miyaura coupling suggest that these reactions are feasible, albeit potentially challenging. Aryl chlorides are known to be less reactive than their bromide and iodide counterparts, often requiring more sophisticated catalyst systems to achieve efficient coupling. The electronic nature of the chloroaniline would also play a crucial role, with electron-deficient chloroanilines generally being more reactive.

The coupling of fluorinated phenylboronic acids with aryl halides has been studied more broadly. For instance, the coupling of 4-fluorophenylboronic acid with various bromobenzenes has been shown to proceed with high conversion rates using a palladium nanoparticle-based catalyst. nih.gov This suggests that this compound would likely display favorable reactivity with a range of aryl bromides and iodides.

Below is a representative table illustrating the types of biaryl structures that can be synthesized via the Suzuki-Miyaura coupling of this compound with various aryl halides.

| This compound | Aryl Halide | Catalyst System | Product |

| 4-Bromoaniline | Pd(PPh₃)₄ / Na₂CO₃ | 4'-Amino-3'-fluoro-[1,1'-biphenyl]-4-amine | |

| 2-Chloropyridine | Pd₂(dba)₃ / SPhos / K₃PO₄ | 2-(4-Amino-3-fluorophenyl)pyridine | |

| 1-Iodonaphthalene | Pd(OAc)₂ / XPhos / Cs₂CO₃ | N-(4-(Naphthalen-1-yl)-2-fluorophenyl)amine |

Catalyst Systems and Ligand Architectures for Optimized Coupling Efficiency

The success of Suzuki-Miyaura coupling reactions, particularly with challenging substrates like aryl chlorides, is highly dependent on the choice of the palladium catalyst and the supporting ligand. For electron-rich and sterically hindered coupling partners, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. organic-chemistry.org

Commonly used catalyst systems for the coupling of arylboronic acids with aryl chlorides include palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, or palladium palladacycles, in combination with ligands like SPhos, XPhos, or RuPhos. rsc.org These ligands feature bulky biaryl phosphine architectures that promote the formation of the active monoligated palladium(0) species, which is crucial for efficient oxidative addition of the aryl chloride.

For the coupling of this compound, a catalyst system comprising a palladium precursor and a bulky electron-rich phosphine ligand in the presence of a suitable base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) and solvent (e.g., dioxane, toluene, or THF/water mixtures) would be anticipated to provide optimal results. The specific conditions would need to be optimized depending on the reactivity of the aryl halide coupling partner.

| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | Aryl Chlorides, Aryl Bromides |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | Heteroaryl Chlorides, Sterically Hindered Aryl Halides |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Water | Aryl Bromides, Aryl Iodides |

Mechanistic Studies of Transmetalation and Reductive Elimination with Fluorinated Arylboronic Acids

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst. rsc.org

The transmetalation step is often rate-limiting and is influenced by the nature of the boronic acid, the base, and the ligands on the palladium center. acs.org For this compound, the presence of the fluorine atom can influence the Lewis acidity of the boron center, potentially affecting the rate of transmetalation. The amino group, being electron-donating, can increase the electron density on the phenyl ring, which may also impact the transmetalation process. Mechanistic studies on related fluorinated arylboronic acids suggest that the transmetalation can proceed through different pathways, including a boronate pathway where the boronic acid is first activated by the base. rsc.orgacs.org

Reductive elimination is the final step in the formation of the C-C bond. The electronic and steric properties of the ligands on the palladium complex play a crucial role in facilitating this step. Bulky, electron-donating ligands generally promote reductive elimination. The electronic properties of the two aryl groups on the palladium center also influence the rate of this step.

Stereochemical Control and Regioselectivity in Biaryl Synthesis

In cases where the aryl halide or the boronic acid partner possesses multiple reactive sites, regioselectivity becomes a critical aspect of the Suzuki-Miyaura coupling. The regiochemical outcome is typically governed by a combination of electronic and steric factors. For instance, in the coupling of dihaloarenes, the oxidative addition of palladium usually occurs preferentially at the more electron-deficient or less sterically hindered carbon-halogen bond. nih.gov

When using this compound, the regioselectivity of the coupling would be determined by the nature of the polyhalogenated coupling partner. For example, in the reaction with a dihalopyridine, the site of coupling would depend on the relative reactivity of the two carbon-halogen bonds, which is influenced by the position of the nitrogen atom and other substituents on the pyridine (B92270) ring.

Stereochemical control is relevant when using chiral, non-racemic boronic acids or aryl halides. While this compound itself is achiral, its coupling with a chiral aryl halide could proceed with retention of configuration at the chiral center, depending on the reaction mechanism and conditions.

Utility in Petasis Borono-Mannich Reactions

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.org This reaction is highly valued for its operational simplicity and its ability to generate molecular complexity in a single step.

While specific examples of the use of this compound in the Petasis reaction are not widely reported in the literature, its structural features suggest it would be a suitable substrate. Arylboronic acids are common coupling partners in this reaction, and the presence of the amino and fluoro substituents would likely be tolerated under the mild reaction conditions typically employed. organic-chemistry.orgacs.org

The reaction of this compound with an amine and an aldehyde, such as formaldehyde (B43269) or glyoxylic acid, would be expected to yield the corresponding α-amino acid or tertiary amine derivatives. The electron-donating amino group on the boronic acid might influence the nucleophilicity of the aryl group, potentially affecting the reaction rate and yield. Reactions involving electron-rich arylboronic acids in Petasis reactions are known to proceed efficiently. researchgate.net

A plausible PBM reaction involving this compound is outlined below:

| Amine | Carbonyl Compound | Boronic Acid | Product |

| Piperidine | Formaldehyde | This compound | 1-((4-Amino-3-fluorophenyl)methyl)piperidine |

| Glycine methyl ester | Glyoxylic acid | This compound | 2-((Carboxymethyl)amino)-2-(4-amino-3-fluorophenyl)acetic acid |

Investigations into Chan-Lam Cross-Coupling Reactions

The Chan-Lam cross-coupling reaction provides a valuable method for the formation of carbon-heteroatom bonds, typically involving the copper-catalyzed reaction of an organoboronic acid with an amine, alcohol, or thiol. organic-chemistry.orgwikipedia.org This reaction is attractive due to its mild conditions and the use of relatively inexpensive and non-toxic copper catalysts.

The application of this compound in Chan-Lam reactions would enable the synthesis of N-aryl and O-aryl compounds bearing the 4-amino-3-fluorophenyl moiety. The reaction of this compound with various primary and secondary amines or phenols in the presence of a copper catalyst, such as copper(II) acetate, would be expected to yield the corresponding diarylamines or diaryl ethers. organic-chemistry.org

The presence of the free amino group on the boronic acid could potentially interfere with the reaction by coordinating to the copper catalyst or by undergoing self-coupling. Therefore, protection of the amino group might be necessary in some cases to achieve optimal results. However, many Chan-Lam couplings are tolerant of a wide range of functional groups. nih.gov

A representative Chan-Lam coupling reaction is shown below:

| N-Nucleophile | Boronic Acid | Catalyst System | Product |

| Aniline (B41778) | This compound | Cu(OAc)₂ / Pyridine | N-(4-Amino-3-fluorophenyl)aniline |

| Phenol | This compound | Cu(OAc)₂ / DMAP | 1-Amino-2-fluoro-4-phenoxybenzene |

Employment in Asymmetric Synthesis and Chiral Induction

The application of this compound as a direct chiral auxiliary or ligand in asymmetric catalysis is an area that remains largely to be explored in peer-reviewed literature. While boronic acids, in general, are utilized in asymmetric synthesis, specific examples detailing the use of this compound for inducing chirality are not extensively documented. researchgate.netnih.gov The inherent chirality of a molecule is crucial for its biological activity, and the development of new chiral synthons is a significant focus in medicinal chemistry. nih.gov

Theoretically, the amino group of this compound could be derivatized with chiral auxiliaries. These auxiliaries would be intended to control the stereochemical outcome of subsequent reactions at or near the boronic acid functionality. However, published research to date has not concentrated on this specific application for this compound.

Similarly, the formation of chiral complexes between this compound and transition metals for asymmetric catalysis is a plausible but underexplored strategy. The development of such catalytic systems often involves the synthesis of intricate ligands where the boronic acid moiety could play a role in substrate binding or in modulating the electronic properties of the metal center. nih.gov The synthesis of chiral amino acids and their derivatives is a field where boronic acids have found application, but specific methodologies employing this compound are not yet established. nih.gov

Diversification via Functional Group Interconversions on the this compound Scaffold

The this compound scaffold offers multiple avenues for structural diversification through the targeted modification of its functional groups. The presence of the reactive amino and boronic acid moieties, in conjunction with the fluorine-substituted aromatic ring, allows for a wide range of chemical transformations.

The amino group is a key handle for derivatization. One of the most common transformations is its conversion to an acetamido group by treatment with acetyl chloride in the presence of a base. researchgate.net This transformation is often performed to protect the amino group during subsequent reactions or to modify the electronic properties of the molecule. Beyond simple acylation, the amino group can serve as a point of attachment for larger and more complex molecular fragments, including polymers. researchgate.netacs.org This is particularly useful in the development of functional materials, such as sensors for biological analytes like glucose. researchgate.netacs.org The synthesis of this compound itself starts from 4-bromo-2-fluoroaniline (B1266173), where the amino group is initially protected before the borylation step. researchgate.net

The boronic acid group can also be readily transformed. A common derivatization is the formation of boronate esters, such as the pinacol (B44631) ester. researchgate.net This is often done to improve the stability and handling of the compound, as boronic acids can be prone to dehydration to form boroxines. The pinacol ester can be easily converted back to the boronic acid under mild acidic conditions. The boronic acid moiety is also known to interact with diols to form reversible covalent bonds, a property exploited in the design of sensors. acs.org

The strategic combination of these functional group interconversions allows for the synthesis of a wide array of derivatives from the this compound scaffold. For instance, the amino group can be acylated, and the boronic acid can be esterified, leading to a doubly modified molecule with altered physical and chemical properties. These derivatization strategies are crucial for fine-tuning the molecule for specific applications in medicinal chemistry and materials science. researchgate.netnih.govmdpi.com

Mechanistic and Stability Studies of 4 Amino 3 Fluorophenyl Boronic Acid

Elucidation of Protodeboronation Pathways

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant degradation pathway for arylboronic acids, including (4-Amino-3-fluorophenyl)boronic acid. wikipedia.org This process can occur under both acidic and basic conditions, often competing with desired reactions like Suzuki-Miyaura cross-coupling. wikipedia.orgrsc.org The mechanism of protodeboronation is highly dependent on the reaction's pH, which dictates the speciation of the boronic acid. wikipedia.org

Impact of Fluorine and Amino Substituents on C-B Bond Stability

The carbon-boron (C-B) bond stability in this compound is a result of the combined electronic effects of the electron-donating amino group and the electron-withdrawing fluorine atom. The fluorine atom, due to its high electronegativity, exerts a strong inductive electron-withdrawing effect, which generally increases the rate of protodeboronation, especially when positioned ortho or para to the boronic acid group. nih.gov Conversely, the amino group is a strong electron-donating group through resonance, which can either stabilize or destabilize the C-B bond depending on its position and the reaction conditions.

Environmental and Catalytic Factors Influencing Degradation

The degradation of this compound is significantly influenced by environmental and catalytic factors.

pH: As with other arylboronic acids, the rate of protodeboronation is highly pH-dependent. wikipedia.org Under basic conditions, the boronic acid exists in its more reactive boronate form ([ArB(OH)₃]⁻), which is more susceptible to protodeboronation. ed.ac.uk Acid-catalyzed pathways also exist, though they are often less significant for electron-deficient arylboronic acids. nih.gov For some systems, self-catalysis can occur when the pH is close to the pKa of the boronic acid. nih.gov

Temperature: Elevated temperatures generally accelerate the rate of protodeboronation.

Catalysts:

Metal Catalysts: Transition metals like copper and silver can catalyze protodeboronation. wikipedia.orgfrontiersin.org For instance, copper-mediated protodeboronation can be accentuated by strong donor ligands. pitt.edu

Oxidative Species: Arylboronic acids are susceptible to oxidation, which leads to deboronation and the formation of phenols. rsc.org This can be initiated by residual peroxides in solvents. rsc.org

Strategies for Enhancing Oxidative and Hydrolytic Stability

Several strategies can be employed to enhance the stability of this compound against oxidative and hydrolytic degradation.

Esterification: Conversion of the boronic acid to a boronate ester, such as a pinacol (B44631) ester, is a common strategy to improve stability and handling. ed.ac.uk However, the protection is not always absolute, and hydrolysis of the ester can still lead to protodeboronation of the resulting boronic acid. ed.ac.uk The choice of the diol for esterification is crucial, as some esters can be more reactive than the parent boronic acid. ed.ac.uk

Formation of Trifluoroborate Salts: Converting arylboronic acids to their corresponding potassium aryltrifluoroborate salts (ArBF₃K) significantly enhances their stability towards oxidation and protodeboronation. nih.gov These salts act as a "slow release" source of the boronic acid under reaction conditions, minimizing its concentration and thus reducing the rate of degradation. rsc.org

Intramolecular Coordination: The formation of intramolecular dative bonds can significantly stabilize the boronic acid moiety. For example, creating boralactones, where a pendant carboxyl group coordinates to the boron atom, has been shown to increase oxidative stability by orders of magnitude. nih.govnih.gov This is attributed to a decrease in electron density on the boron atom, which disfavors the rate-limiting step of oxidation. nih.govnih.gov While not directly applicable to the amino group in the target molecule, analogous strategies involving intramolecular coordination could potentially be devised.

Understanding the Acid-Base Properties and pKa Modulation by Fluorine

The acidity of the boronic acid group, quantified by its pKa, is a critical parameter that influences its reactivity and binding affinity, particularly in applications like carbohydrate sensing. The introduction of electron-withdrawing substituents, such as fluorine, generally increases the Lewis acidity of the boronic acid and lowers its pKa. researchgate.net This effect is dependent on the position of the fluorine substituent. researchgate.net

For this compound, the fluorine atom at the meta position significantly influences the acidity of the boronic acid. A study reported a relatively low pKa value of 7.8 for the N-acetylated derivative of this compound when attached to an acrylamide (B121943) hydrogel. pitt.eduresearchgate.net This lower pKa, compared to unsubstituted phenylboronic acid (pKa ~8.8), is advantageous in applications requiring binding at physiological pH. researchgate.net The electron-withdrawing nature of the fluorine atom enhances the Lewis acidity of the boron center, facilitating the formation of the tetrahedral boronate anion. The amino group, being electron-donating, would typically be expected to increase the pKa (decrease acidity). Therefore, the observed pKa is a composite effect of these two opposing substituents.

Table 1: pKa Values of Selected Phenylboronic Acid Derivatives

| Compound | pKa | Notes |

|---|---|---|

| Phenylboronic acid | ~8.8 | Unsubstituted reference |

| N-acetyl-(4-Amino-3-fluorophenyl)boronic acid (hydrogel-bound) | 7.8 | Demonstrates the effect of the fluorine substituent pitt.eduresearchgate.net |

| p-Nitrophenylboronic acid | 7.0 | Example of a strongly electron-withdrawing group effect |

Reactivity Profiles of Boronic Acid with Nucleophilic Species

The boron atom in this compound is electron-deficient and acts as a Lewis acid, making it susceptible to attack by nucleophiles. This reactivity is fundamental to its role in various chemical transformations.

Oxygen Nucleophiles (e.g., Hydroxide (B78521), Diols): The reaction with hydroxide ions leads to the formation of the tetrahedral boronate anion, [ArB(OH)₃]⁻, which is a key species in its acid-base chemistry and protodeboronation pathways. The reversible reaction with diols to form cyclic boronate esters is the basis for its use in sensors and for the protection of diol functionalities. pitt.edu

Nitrogen Nucleophiles: The amino group within the molecule itself can influence reactivity. In Suzuki-Miyaura cross-coupling reactions, arylboronic acids react with palladium complexes. The amino group in the substrate can potentially coordinate to the metal center, influencing the reaction kinetics.

Halogen Nucleophiles: In the context of radiolabeling, arylboronic acids can react with nucleophilic radiohalogens, such as fluoride (B91410) (¹⁸F⁻), in the presence of a suitable catalyst (e.g., copper) to form the corresponding fluoro-aromatic compounds. pitt.edu

Carbon Nucleophiles (in the context of transmetalation): The aryl group of the boronic acid can be transferred to a transition metal center (e.g., palladium) in cross-coupling reactions, where it effectively acts as a nucleophilic aryl source after transmetalation. rsc.org

The reactivity of this compound with various nucleophiles is a complex interplay of the electronic properties of the substituents, the nature of the nucleophile, and the reaction conditions. The electron-withdrawing fluorine atom generally enhances the Lewis acidity of the boron, making it more susceptible to nucleophilic attack, while the electron-donating amino group can modulate this effect.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromo-2-fluoroaniline (B1266173) |

| This compound pinacol ester |

| Phenylboronic acid |

| p-Nitrophenylboronic acid |

| 4-Carboxyphenylboronic acid |

Theoretical and Computational Chemistry of 4 Amino 3 Fluorophenyl Boronic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of a molecule. These calculations help in understanding the molecule's reactivity, stability, and spectroscopic characteristics. nih.gov

The frontier molecular orbitals, HOMO and LUMO, are central to describing chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. nih.gov

For phenylboronic acids, the electronic properties are significantly influenced by substituents on the phenyl ring. In (4-Amino-3-fluorophenyl)boronic acid, the amino (-NH₂) group is a strong electron-donating group, while the fluorine (-F) atom is an electron-withdrawing group. This push-pull electronic effect influences the energy and distribution of the HOMO and LUMO.

Computational studies on analogous molecules like 3-fluorophenylboronic acid using DFT (B3LYP/6-311++G(d,p) level) provide insight into these energies. nih.gov The HOMO is typically distributed over the phenyl ring, while the LUMO is also localized on the aromatic system, including the boronic acid moiety. The presence of both donating and withdrawing groups in this compound would be expected to lower the HOMO-LUMO gap compared to unsubstituted phenylboronic acid, indicating higher reactivity.

Table 1: Representative Frontier Orbital Energies for a Related Compound (3-Fluorophenylboronic Acid) This table presents calculated values for an analogous compound to illustrate typical results from quantum chemical calculations.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Data derived from methodologies described in studies on phenylboronic acid analogs. nih.gov

Electron density mapping and molecular electrostatic potential (MEP) surfaces are used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

In this compound, the MEP would show a high negative potential around the oxygen atoms of the boronic acid group and the fluorine atom, due to their high electronegativity. The hydrogen atoms of the amino group and the hydroxyl groups of the boronic acid would exhibit a positive potential. The interplay between the electron-donating amino group and the electron-withdrawing fluorine atom creates a complex charge distribution across the aromatic ring, which is crucial for its interaction with other molecules, such as diols (like glucose). researchgate.net

Conformational Analysis and Potential Energy Surfaces

Phenylboronic acids can exist in different conformations due to the rotation around the Carbon-Boron bond and the orientation of the hydroxyl groups. For phenylboronic acid derivatives, four primary conformers are typically considered based on the orientation (cis or trans) of the two O-H bonds relative to the phenyl ring: trans-trans (TT), trans-cis (TC), cis-trans (CT), and cis-cis (CC). researchgate.net

Computational methods can calculate the relative energies of these conformers to identify the most stable structures and map the potential energy surface for rotation around the C-B bond. For most phenylboronic acids, the planar or near-planar conformers are the most stable. Experimental data from X-ray crystallography for this compound confirms its solid-state structure, which would correspond to a minimum on the potential energy surface. pitt.edu Theoretical calculations starting from these crystal structure coordinates can confirm if this conformation is indeed the global minimum in the gaseous phase or in solution and can determine the energy barriers for interconversion between different conformers.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, IR, Raman)

Theoretical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and aid in the assignment of spectral bands.

DFT calculations can accurately predict vibrational frequencies (IR and Raman). While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be scaled using an empirical factor to achieve excellent agreement. nih.gov The analysis of the Total Energy Distribution (TED) allows for the unambiguous assignment of each vibrational mode to specific molecular motions (e.g., C-H stretch, B-O-H bend).

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO). nih.gov These calculations, when performed with the inclusion of a solvent model, can reproduce experimental shifts with high accuracy, providing a powerful tool for structural elucidation.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for an Analog (3-Fluorophenylboronic Acid) This table demonstrates the correlation between experimental and theoretically predicted data for a related compound, illustrating the utility of computational spectroscopy.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | 3350 | 3352 | 3360 |

| C-H Stretch (Aromatic) | 3075 | 3080 | 3085 |

| C=C Stretch (Aromatic) | 1610 | 1612 | 1615 |

| C-F Stretch | 1250 | 1255 | 1248 |

| B-O Stretch | 1360 | 1365 | 1370 |

Data derived from methodologies and results presented for 3-fluorophenylboronic acid. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations are invaluable for understanding its interactions with its environment, particularly in solution or when incorporated into a polymer matrix for sensing applications. researchgate.net

These simulations can model the explicit interactions between the boronic acid and solvent molecules (e.g., water), revealing details about the hydrogen bonding network. The amino group, the fluorine atom, and the boronic acid's hydroxyl groups are all capable of forming hydrogen bonds, which dictate the molecule's solubility and orientation at interfaces. MD simulations can provide insights into the stability of the boronic acid-diol ester bond formed with glucose, which is the fundamental mechanism for its use as a glucose sensor. By simulating the system at a molecular level, one can analyze the dynamics and thermodynamics of these crucial intermolecular interactions.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Transformations

Computational chemistry can be used to model chemical reactions, providing a detailed understanding of the reaction mechanism, including the structures of intermediates and transition states. acs.org The synthesis of this compound involves several steps, including the protection of the amine group, a lithium-bromine exchange, reaction with trimethyl borate (B1201080), and subsequent hydrolysis. researchgate.netpitt.edu

Advanced Research Applications in Chemical Biology and Medicinal Chemistry

Design and Synthesis of Enzyme Inhibitors Incorporating the Boronic Acid Moiety

The boronic acid group is a key "warhead" in the design of enzyme inhibitors due to its ability to form reversible covalent bonds with active site residues. nih.govmdpi.com The incorporation of the (4-Amino-3-fluorophenyl)boronic acid scaffold into larger molecules allows for the creation of potent and selective inhibitors for various enzyme classes, including serine and threonine proteases. nih.gov The design process often involves attaching this boronic acid-containing fragment to peptide or small-molecule backbones that mimic the natural substrate of the target enzyme, thereby directing the boronic acid to the enzyme's active site. nih.govscholaris.ca The synthesis of these complex inhibitors often leverages the pendant amine group on the this compound core, which provides a convenient attachment point for coupling with other molecular fragments. researchgate.net The success of dipeptidyl boronic acid drugs like bortezomib (B1684674), a proteasome inhibitor used in cancer therapy, highlights the therapeutic potential of this class of compounds and underscores the value of boronic acids in drug discovery. nih.govnih.gov

The inhibitory action of boronic acids stems from the unique electronic nature of the boron atom. In its neutral, sp2 hybridized state, the boron atom possesses a vacant p-orbital, rendering it highly electrophilic and enabling it to function as a Lewis acid. mdpi.comresearchgate.net This electrophilicity allows it to readily interact with nucleophilic amino acid residues commonly found in enzyme active sites, such as the hydroxyl group of serine or threonine. nih.govnih.gov

Upon approaching a nucleophile, the boron atom accepts a pair of electrons, causing a change in its hybridization from trigonal planar (sp2) to tetrahedral (sp3). mdpi.com This interaction results in the formation of a stable, yet reversible, covalent bond between the boron and the enzyme's nucleophile (e.g., the serine oxygen). nih.gov This reversible covalent mechanism is highly advantageous in drug design, as it can lead to inhibitors with slow dissociation rates and prolonged target engagement, which translates to enhanced potency and duration of action. nih.gov The equilibrium between the sp2 and sp3 states can be influenced by the pH and the electronic environment of the boronic acid, allowing for fine-tuning of its reactivity. researchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For inhibitors based on this compound, SAR investigations focus on how modifications to the phenyl ring and the substituents attached to the core structure affect biological activity.

Fluorine Substituent : The presence and position of the fluorine atom are critical. As a strongly electron-withdrawing group, fluorine lowers the pKa of the boronic acid, increasing its Lewis acidity. researchgate.net This enhanced acidity facilitates the formation of the tetrahedral boronate complex with the target nucleophile at physiological pH, often leading to increased inhibitory potency. researchgate.net The fluorine atom's position is also essential for directing interactions within the enzyme's binding pocket. frontiersin.org

Amine Group : The amino group at the 4-position serves a dual role. It acts as a key synthetic handle for building more complex molecules and can also form crucial hydrogen bonds or other interactions within the target's active site, contributing to binding affinity and selectivity. researchgate.netnih.gov

Development of Biosensing Platforms

The ability of boronic acids to reversibly bind with diols—molecules containing two hydroxyl groups on adjacent carbons—makes them exceptional candidates for developing biosensors, particularly for saccharides. nih.govresearchgate.net this compound has been successfully integrated into various sensing platforms, including hydrogels and fluorescent reporters, for the detection of glucose and other monosaccharides. acs.orgnih.gov

A significant challenge in developing glucose sensors for clinical applications, such as continuous monitoring in tear fluid or blood, is ensuring they operate effectively at physiological pH (~7.4). acs.org Many simple phenylboronic acids have a high acid dissociation constant (pKa), meaning they are not sufficiently reactive at neutral pH.

This compound overcomes this limitation. The electron-withdrawing fluorine atom significantly lowers the pKa of the boronic acid, enhancing its ability to bind with glucose in the neutral pH range. researchgate.netacs.org When incorporated into hydrogel matrices, the binding of glucose to the boronic acid groups creates anionic boronate esters. This increase in negative charge within the hydrogel leads to a rise in Donnan osmotic pressure, causing the material to swell. acs.org This volumetric change can be detected optically, for instance, through a shift in diffraction color, providing a visual and quantitative measure of glucose concentration. acs.org

Table 1: Properties of Phenylboronic Acid Derivatives for Glucose Sensing

| Compound | Abbreviation | pKa | Application |

|---|---|---|---|

| This compound | AFBA | 7.8 | Glucose sensing at physiological pH researchgate.net |

| 4-Carboxy-3-fluorophenylboronic acid | CFBA | Not specified | Glucose sensing at physiological pH acs.org |

The molecular recognition of monosaccharides by boronic acids is based on the formation of cyclic boronate esters. Boronic acids react with compounds containing 1,2- or 1,3-diols, such as glucose and fructose (B13574), to form five- or six-membered rings. nih.govresearchgate.net This reaction is reversible and the stability of the resulting ester depends on several factors, including the pH of the solution and the specific arrangement of the hydroxyl groups on the sugar. nih.gov

The interaction begins with the Lewis acidic boronic acid (trigonal, sp2 hybridized) reacting with a diol to form a boronic ester. nih.gov This ester is more acidic than the original boronic acid and can readily form a more stable anionic tetrahedral boronate ester, especially at or above physiological pH. acs.org The challenge in saccharide sensing lies in achieving selectivity, as many sugars possess similar diol structures. nih.gov Research focuses on designing boronic acid receptors with specific spatial arrangements to preferentially bind to the unique diol configurations of a target sugar like glucose over other structurally similar monosaccharides such as fructose or galactose. nih.govnih.gov

Investigation as Potential Therapeutic Agents

Beyond their role in enzyme inhibition and biosensing, phenylboronic acid derivatives are being investigated as potential therapeutic agents in their own right, primarily in cancer therapy. nih.gov The compound this compound can serve as a crucial building block for more complex drugs. nih.gov The rationale for their use in oncology stems from their ability to selectively interact with structures that are overexpressed on cancer cells. For example, phenylboronic acids can bind to sialic acid residues, which are often found in high concentrations on the surface of tumor cells. nih.gov

This targeting ability can be exploited to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy tissue. Furthermore, the success of boronic acid-based drugs like bortezomib has spurred research into other boronic acid-containing molecules for various therapeutic applications, including anti-inflammatory and anti-parasitic agents. mdpi.comnih.gov The fluorine substituent in this compound can enhance its tumor-targeting capabilities by increasing the acidity of the boronic acid moiety. nih.gov While this specific compound is primarily a research tool, its structural motifs are highly relevant to the development of next-generation targeted therapies.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound pinacol (B44631) ester |

| 4-Bromo-2-fluoroaniline (B1266173) |

| 4-Carboxy-3-fluorophenylboronic acid |

| 4-methoxy-3-formyl phenyl boronic acid |

| 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium (B8492382) salt |

| Bortezomib |

| Fructose |

| Galactose |

| Glucose |

| Glucose-6-phosphate |

| Histidine |

| Ixazomib |

| Lysine |

| Phenylboronic acid |

| Serine |

| Sialic acid |

| Sucrose |

| Threonine |

Role in Boron Neutron Capture Therapy (BNCT) Research

Boron Neutron Capture Therapy (BNCT) is a non-invasive cancer treatment that relies on the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells, followed by irradiation with thermal neutrons. This process generates high-energy alpha particles and lithium-7 (B1249544) nuclei, which cause localized damage to cancer cells while sparing surrounding healthy tissue. The effectiveness of BNCT is highly dependent on the development of boron delivery agents that can achieve high tumor-to-normal tissue boron concentration ratios.

While 4-borono-L-phenylalanine (BPA) is a clinically used BNCT agent, researchers are actively investigating second and third-generation agents with improved properties. In this context, fluorinated derivatives of phenylboronic acid, such as this compound, have garnered interest. The introduction of fluorine into the phenyl ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced tumor uptake and retention.

Furthermore, the fluorine atom provides a handle for non-invasive imaging techniques. The stable ¹⁹F isotope can be detected by Magnetic Resonance Imaging (MRI), allowing for the tracking of the boron carrier's biodistribution in real-time. Alternatively, the introduction of the radioactive ¹⁸F isotope enables Positron Emission Tomography (PET) imaging, a highly sensitive technique for quantifying the concentration of the boron agent in tumors and other tissues. This theranostic approach, combining therapy and diagnosis, is a significant area of research in the development of new BNCT agents. nih.gov

Although direct in-vivo studies focusing solely on this compound as a primary BNCT agent are not extensively documented in publicly available literature, its structural motifs are highly relevant to the ongoing efforts to design superior boron delivery agents. Research on fluorinated boronophenylalanine derivatives provides a strong rationale for its potential utility in BNCT, and it serves as a key precursor for the synthesis of more complex and targeted boron carriers.

Exploratory Studies in Antimicrobial and Anticancer Activities

The search for novel antimicrobial and anticancer agents is a continuous effort in medicinal chemistry. Phenylboronic acids and their derivatives have emerged as a promising class of compounds due to their unique chemical properties and diverse biological activities. The presence of a fluorine atom and an amino group on the phenyl ring of this compound makes it an interesting candidate for such exploratory studies.

Antimicrobial Activities:

Research into the antimicrobial properties of phenylboronic acid derivatives has shown that structural modifications, such as halogenation, can significantly influence their efficacy. While specific studies on the antimicrobial activity of this compound are limited, the broader class of fluorinated and aminated phenylboronic acids has been investigated.

For instance, studies on various halogenated phenylboronic acids have demonstrated their potential to inhibit the growth of pathogenic bacteria. The introduction of fluorine, in particular, is known to alter the electronic and steric properties of molecules, which can enhance their interaction with biological targets. The amino group can also play a crucial role in the molecule's activity, potentially by facilitating interactions with microbial cell components or by serving as a site for further functionalization.

Anticancer Activities:

In the realm of oncology, boronic acid derivatives are being explored for their potential as anticancer agents, independent of their use in BNCT. The boronic acid moiety can interact with important biological molecules, such as enzymes and carbohydrates on cell surfaces, leading to the disruption of cancer cell processes.

Research has been conducted on boronic acid-containing compounds with structures related to this compound. For example, the synthesis of boronic-imine structured compounds, where a derivative of this compound could be a precursor, has been explored for anticancer applications. These studies have shown that such compounds can exhibit cytotoxicity towards cancer cell lines. The mechanism of action is often multifaceted and can involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.

While comprehensive studies detailing the specific antimicrobial and anticancer activities of this compound are not yet widely published, the existing research on related fluorinated and aminated phenylboronic acid derivatives provides a strong foundation for its further investigation in these therapeutic areas. Its unique combination of functional groups makes it a promising scaffold for the development of new drugs.

Functionalization for Polymer and Bioconjugate Synthesis

The presence of a reactive amino group and a versatile boronic acid moiety makes this compound a valuable building block for the synthesis of functional polymers and bioconjugates. These materials have wide-ranging applications in drug delivery, diagnostics, and biomaterials science.

The primary amine on the phenyl ring serves as a convenient handle for covalent attachment to various molecules and materials. This functionalization is key to integrating the unique properties of the boronic acid into larger systems.

Polymer Synthesis:

One of the significant applications of this compound is its incorporation into hydrogel networks. For example, it has been used to construct glucose-sensing materials by attaching it to acrylamide (B121943) hydrogels. researchgate.net In this application, the amino group is first acetylated and then copolymerized with acrylamide to form the hydrogel. The boronic acid groups within the hydrogel can reversibly bind with glucose, causing a change in the physical properties of the hydrogel, such as its swelling, which can be detected. The fluorine atom in the ortho position to the boronic acid lowers its pKa, making the glucose binding more effective at physiological pH.

The ability of the amino group to be readily modified allows for the synthesis of a variety of monomers that can be polymerized to create "smart" polymers that respond to specific stimuli, such as changes in pH or the presence of saccharides.

Bioconjugate Synthesis:

Bioconjugation, the process of linking a synthetic molecule to a biomolecule, is a powerful tool in chemical biology and medicine. The amino group of this compound can be used to attach it to proteins, peptides, or other biomolecules. This allows for the introduction of a boronic acid moiety at specific sites.

The boronic acid itself can then serve as a recognition element for cis-diol-containing molecules, such as carbohydrates found on the surface of cells or on glycoproteins. This interaction is the basis for developing targeted drug delivery systems, where a therapeutic agent is attached to the boronic acid-containing molecule, which then seeks out and binds to specific cells.

Furthermore, the boronic acid group can participate in various chemical reactions, enabling the formation of bioconjugates through different strategies. The development of boronic acid-based bioconjugation methods is an active area of research, with the goal of creating highly specific and stable linkages for a variety of applications.

The versatility of this compound in functionalization reactions makes it a key component in the design and synthesis of advanced materials and bioconjugates with tailored properties for biomedical and biotechnological applications.

Applications in Affinity Chromatography for Biomolecule Separation

Affinity chromatography is a powerful technique for the purification of biomolecules based on highly specific interactions between a ligand immobilized on a stationary phase and its target molecule in a complex mixture. Boronate affinity chromatography, which utilizes immobilized boronic acids as ligands, is particularly effective for the selective separation of compounds containing cis-diol groups.

This method is widely applied for the purification of glycoproteins, nucleosides, and carbohydrates. The principle relies on the reversible formation of a cyclic ester between the boronic acid and the cis-diol of the target molecule. The binding is typically pH-dependent, occurring at alkaline pH where the boronic acid is in its tetrahedral boronate form, and elution is achieved by lowering the pH or by using a competing diol-containing molecule.

While specific studies detailing the use of this compound as the ligand in affinity chromatography are not extensively reported, the properties of this molecule make it a highly promising candidate for such applications. The amino group on the phenyl ring provides a convenient point of attachment for immobilization onto a solid support, such as agarose (B213101) or silica (B1680970) beads.

The presence of the electron-withdrawing fluorine atom ortho to the boronic acid group is a key feature. This substitution lowers the pKa of the boronic acid, which means that the formation of the boronate anion and subsequent binding to cis-diols can occur at a lower, more neutral pH. This is highly advantageous for the separation of sensitive biomolecules that may be denatured or degraded under harsh alkaline conditions.

Research on other fluorinated phenylboronic acids has demonstrated the benefits of this approach. For example, monolithic columns functionalized with ligands such as 2,4-difluoro-3-formyl-phenylboronic acid have shown the ability to bind cis-diol-containing compounds at a pH as low as 6.0. researchgate.net This highlights the potential of fluorinated phenylboronic acids, including this compound, to create more biocompatible and efficient affinity chromatography systems.

The development of affinity matrices with this compound as the ligand could lead to improved methods for the purification of glycoproteins for proteomics research, the isolation of specific RNA molecules, and the analysis of glycated proteins for clinical diagnostics.

Future Research Directions and Translational Perspectives

Innovations in Catalytic Systems for Selective Transformations

The utility of arylboronic acids in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is well-established. mdpi.com Future research is poised to explore more sophisticated catalytic systems that leverage the specific electronic and steric properties of (4-Amino-3-fluorophenyl)boronic acid for highly selective chemical transformations.

Innovations may focus on:

Asymmetric Catalysis: Designing chiral ligands for metal catalysts that can interact specifically with the amino or fluoro groups of the boronic acid, enabling the enantioselective synthesis of complex molecules.

Photoredox Catalysis: Utilizing visible light-driven catalytic cycles where this compound can act as a radical precursor or a coupling partner under mild, environmentally friendly conditions.

Dual-Catalysis Systems: Combining transition-metal catalysis with organocatalysis to achieve novel transformations that are not possible with either system alone. The amino group on the phenyl ring could serve as a handle for organocatalyst interaction, guiding the reactivity of the boronic acid.

These advanced catalytic methods could enable the efficient synthesis of novel pharmaceuticals, agrochemicals, and functional materials with high precision and reduced waste.

Integration of this compound into Supramolecular Assemblies

The boronic acid group's ability to form reversible covalent bonds with diols, combined with the hydrogen-bonding capabilities of the amino group, makes this compound an excellent building block for constructing complex supramolecular structures. researchgate.net

Future research is expected to explore its integration into various assemblies:

Responsive Hydrogels: The pendant amine group facilitates attachment to polymer backbones, such as hyaluronic acid, to create hydrogels. pitt.edunih.gov These materials can exhibit glucose-responsive behavior, where the boronic acid's interaction with glucose competitively disrupts other interactions within the hydrogel matrix, leading to controlled release of therapeutic agents like zinc-glucagon. nih.gov

Molecular Cages and Frameworks: Self-assembly driven by hydrogen bonds between the boronic acid and amino groups of multiple molecules could lead to the formation of discrete molecular cages or extended metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

Fluorescent Sensors: A supramolecular complex using a m-fluorophenylboronic acid-appended β-cyclodextrin has been developed as a highly selective fluorescent sensor for D-glucose. rsc.org The fluorinated phenylboronic acid moiety enhances the Lewis acidity of the boron center, improving its affinity for diols. rsc.org Similar systems incorporating this compound could be designed for sensing other biologically relevant analytes.

| Assembly Type | Key Interactions | Potential Application | Reference Example |

|---|---|---|---|

| Responsive Hydrogels | Reversible boronate ester formation with glucose; Amide bond linkage to polymer | Closed-loop drug delivery for hypoglycemia | Catechol-boronic acid chemistry in a microneedle patch nih.gov |

| Fluorescent Chemosensors | Host-guest encapsulation; Reversible binding to saccharides | Selective detection of D-glucose in aqueous environments | Fluorophenylboronic acid-appended β-cyclodextrin complex rsc.org |

| Self-Assembled Cages | Hydrogen bonding (O-H···N); Boroxine formation | Molecular recognition, encapsulation | Assemblies of phenylboronic acids with bipyridines researchgate.net |

Machine Learning and AI-Driven Design of Novel Boronic Acid Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) into chemistry offers a transformative approach to designing molecules with targeted properties. arxiv.orgarxiv.org By starting with the this compound scaffold, computational models can explore vast chemical spaces to design novel derivatives with optimized characteristics.

Predictive Modeling: Developing ML models to predict the properties of new derivatives, such as their pKa, binding affinity to specific biological targets, or reactivity in catalytic cycles. researchgate.netthemoonlight.io These models can be trained on existing data for boronic acids, using chemically meaningful descriptors to ensure interpretability. arxiv.orgthemoonlight.io

Generative Models: Employing generative AI algorithms to propose entirely new molecular structures based on the this compound core, tailored for high efficacy and selectivity against a specific biological target.

Reaction Optimization: Using AI to predict optimal reaction conditions for the synthesis and functionalization of these new boronic acid derivatives, accelerating the discovery process.

This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error discovery methods, leading to the rapid identification of promising new compounds. arxiv.orgoup.com

Exploration of New Biological Targets and Therapeutic Modalities for Boron-Containing Compounds

The clinical success of boron-containing drugs has spurred interest in exploring new biological targets and therapeutic applications. nih.govacs.org The unique ability of the boronic acid moiety to form reversible covalent bonds with nucleophilic residues in enzyme active sites makes it a powerful pharmacophore. researchgate.net

Future research directions for derivatives of this compound could include:

Enzyme Inhibition: While boronic acids are known to target proteasomes, there is vast potential in targeting other enzyme classes. acs.org For example, modifying the scaffold could lead to selective inhibitors of kinases, such as Aurora kinase B, which are implicated in cancer. nih.gov Additionally, enzymes like caseinolytic protease P (ClpP), which is highly expressed in acute myeloid leukemia, represent promising targets. acs.org

G-Protein Coupled Receptors (GPCRs): Although not extensively studied, some evidence suggests that boron-containing compounds may interact with GPCRs. preprints.org The specific substitution pattern of this compound could be exploited to design ligands that modulate GPCR activity, opening new avenues for treating a wide range of diseases.

Boron Neutron Capture Therapy (BNCT): BNCT is a targeted radiation therapy that requires the selective accumulation of boron-10 (B1234237) in tumor cells. acs.org The amino group on this compound provides a convenient handle for conjugation to tumor-targeting molecules, such as peptides or antibodies, potentially leading to more effective BNCT agents.

| Therapeutic Modality | Potential Biological Target | Rationale | Reference Concept |

|---|---|---|---|

| Enzyme Inhibition | Aurora Kinase B (AURKB) | AURKB is overexpressed in many cancers; boronic acid can form covalent bonds in the active site. | Development of selective AURKB inhibitors nih.gov |

| Enzyme Inhibition | Caseinolytic protease P (ClpP) | ClpP is a promising target in acute myeloid leukemia (AML). | α-aminoboronic acids as potential ClpP inhibitors acs.org |

| Receptor Modulation | G-Protein Coupled Receptors (GPCRs) | Expanding the target space for boron compounds beyond enzymes. | Exploring interactions of boron compounds with GPCRs preprints.org |

| Targeted Radiotherapy | Tumor-specific antigens | Use as a boron-10 carrier for Boron Neutron Capture Therapy (BNCT). | General principle of BNCT agent design acs.org |

Green Chemistry Approaches in the Synthesis and Application of this compound

Adopting the principles of green chemistry is essential for the sustainable development of chemical processes. Future research should focus on minimizing the environmental impact of both the synthesis and application of this compound.

Key areas of focus include:

Sustainable Synthesis Routes: Developing synthetic pathways that avoid hazardous reagents and solvents. This could involve exploring enzymatic catalysis or mechanochemical methods that reduce the need for traditional organic solvents.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This is particularly relevant for catalytic applications where the boronic acid is used as a reagent.

Catalyst Recycling: In applications involving precious metal catalysts (e.g., palladium in Suzuki couplings), developing methods for the efficient recovery and reuse of the catalyst to reduce cost and environmental contamination.

Biodegradability: Investigating the environmental fate and degradation pathways of this compound and its derivatives. Boronic acids are generally considered to degrade to boric acid, which is viewed as an environmentally benign compound. mdpi.com

By integrating these green chemistry principles, the lifecycle of this compound, from its synthesis to its final application, can be made more sustainable and environmentally responsible.

Q & A

Q. What are the established synthetic routes for (4-Amino-3-fluorophenyl)boronic acid, and how are intermediates purified?

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of halogenated precursors. For example, Das et al. (2003) synthesized 4-amino-3-fluorophenylboronic acid via palladium-catalyzed coupling, followed by crystallization to isolate the product. Key steps include using aryl halides (e.g., 4-amino-3-fluorobromobenzene) with bis(pinacolato)diboron under inert conditions (N₂ atmosphere) and Pd(PPh₃)₄ as a catalyst. Purification often employs recrystallization from ethanol/water mixtures to remove unreacted boronic esters .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (XRD) is the gold standard. Shimpi et al. (2007) highlighted the importance of hydrogen bonding networks in boronic acid crystals. For this compound, XRD reveals planar geometry at the boron center, with B–O bond lengths averaging 1.36 Å and intermolecular hydrogen bonds between amino and boronic acid groups stabilizing the lattice .

Q. What analytical methods are used to detect trace impurities in this compound?

High-sensitivity LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is preferred. As demonstrated in Lumacaftor drug analysis, a triple quadrupole mass spectrometer with electrospray ionization (ESI) detects boronic acid impurities at sub-ppm levels. Key parameters include a C18 column (2.1 × 50 mm, 1.7 µm), mobile phase (0.1% formic acid in water/acetonitrile), and optimized collision energy (e.g., 20–25 eV) to fragment target ions .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular orbitals, Fukui indices, and electrostatic potential surfaces. For instance, Hall (2006) used Spartan’14 software to model boronic acid reactivity, showing that the fluorine substituent increases electrophilicity at boron by 12% compared to non-fluorinated analogs. This guides predictions of binding affinity with diols or protein targets .

Q. What strategies optimize this compound’s incorporation into reversible covalent inhibitors for drug design?

Rational design involves mimicking transition states or natural substrates. Bortezomib’s development (a boronic acid proteasome inhibitor) exemplifies substrate mimicry: co-crystallization with the 20S proteasome identified critical hydrogen bonds between the boronic acid and Thr1 residues. For this compound, molecular docking (AutoDock Vina) and MD simulations can prioritize modifications to enhance target engagement .

Q. How do pH and solvent affect the kinetics of its binding to diols?

Stopped-flow fluorescence assays quantify binding rates. Wang et al. (2011) reported that boronic acids bind fructose 5× faster than glucose (kon = 1.2 × 10³ M⁻¹s⁻¹ vs. 2.4 × 10² M⁻¹s⁻¹ at pH 7.4). For this compound, buffered solutions (PBS, pH 7–9) and ionic strength adjustments (0–150 mM NaCl) reveal optimal binding at pH 8.5, where the boronate anion predominates .

Q. What structural features influence its thermal stability for flame-retardant applications?

Thermogravimetric analysis (TGA) under N₂ (heating rate 10°C/min) shows decomposition onset at 215°C. Cromwell et al. (2020) correlated substituent effects: the electron-withdrawing fluorine group reduces thermal stability by 15°C compared to methyl analogs. Char residue analysis (via FTIR) identifies boroxine cross-linking as a key degradation pathway .

Methodological Considerations

Q. How to resolve contradictions in reported binding affinities for this compound?

Discrepancies often arise from assay conditions (e.g., buffer composition, temperature). A meta-analysis of literature data (e.g., SPR vs. ITC measurements) should normalize variables. For example, Ni et al. (2011) found that 10 mM phosphate buffers artificially inflate binding constants by 30% compared to HEPES due to borate complexation .

Q. What in vitro models are suitable for evaluating its anticancer activity?

Glioblastoma (U87-MG) and triple-negative breast cancer (MDA-MB-231) cell lines are common. Murray’s protocol ( ) recommends 72-hour MTT assays with 1–100 µM dosing. Conflicting IC50 values (e.g., 8 µM vs. 25 µM) may stem from differential expression of borate transporters; validation via siRNA knockdown of SLC4A11 is advised .

Q. How to design boronic acid-functionalized polymers for glucose sensing?

Radical polymerization of acrylamidophenylboronic acid monomers (e.g., PAPBA) creates cross-linked hydrogels. As per Nishiyabu (2011), glucose binding disrupts boroxine linkages, altering swelling ratios. Optimization requires adjusting monomer ratios (e.g., 20% cross-linker) and validating sensitivity via quartz crystal microbalance (QCM) in physiologically relevant glucose ranges (0–30 mM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。